molecular formula C14H13F3N2O2S B2946207 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine CAS No. 832737-37-8

2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2946207
CAS RN: 832737-37-8
M. Wt: 330.33
InChI Key: TYQHISYWSLUYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine, also known as ETP-46464, is a small molecule inhibitor that has gained attention due to its potential as an anticancer agent. This pyrimidine derivative has been studied for its ability to inhibit the activity of a specific protein kinase, which is involved in the regulation of various cellular processes.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves the inhibition of PIM1 activity. PIM1 is a serine/threonine protein kinase that is overexpressed in many types of cancer. Inhibition of PIM1 activity has been shown to induce apoptosis in cancer cells. 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine binds to the ATP-binding site of PIM1, which prevents the phosphorylation of downstream targets and inhibits the activity of the kinase.
Biochemical and physiological effects:
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been shown to induce apoptosis in cancer cells, which is a desirable effect for an anticancer agent. It has also been shown to inhibit the growth of tumors in animal models. In addition, 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of other protein kinases, such as PIM2 and PIM3, which may contribute to its therapeutic effects in other diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is its specificity for PIM1, which reduces the potential for off-target effects. However, its potency may vary depending on the cell type and the concentration used. In addition, the synthesis of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is complex and may be challenging for some laboratories.

Future Directions

There are several future directions for the study of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and rheumatoid arthritis. Another direction is to optimize its potency and selectivity for PIM1, which may improve its efficacy as an anticancer agent. Finally, the development of more efficient synthesis methods may facilitate its use in laboratory experiments and clinical trials.

Synthesis Methods

The synthesis of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves several steps, starting with the reaction of 4-methylphenylhydrazine with ethyl trifluoroacetate to form 4-(4-methylphenyl)hydrazine-1-carboxylate. This intermediate is then reacted with ethylsulfonyl chloride to form 2-(ethylsulfonyl)-4-(4-methylphenyl)pyrimidine-5-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with trifluoromethylamine to form 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine.

Scientific Research Applications

2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been studied for its potential as an anticancer agent. It has been shown to inhibit the activity of a specific protein kinase called PIM1, which is involved in the regulation of various cellular processes, including cell proliferation and survival. Inhibition of PIM1 activity has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and rheumatoid arthritis.

properties

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-3-22(20,21)13-18-11(8-12(19-13)14(15,16)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQHISYWSLUYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

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